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Compound of Interest

Compound Name: Oxolinic Acid

Cat. No.: B1678063 Get Quote

Oxolinic Acid: A Comprehensive Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical

properties, and biological activities of oxolinic acid, a first-generation quinolone antibiotic. The

information is curated to be a valuable resource for researchers, scientists, and professionals

involved in drug development and related fields.

Chemical Structure and Identification
Oxolinic acid, with the systematic IUPAC name 5-ethyl-8-oxo-[1][2]dioxolo[4,5-g]quinoline-7-

carboxylic acid, is a synthetic quinolone.[1] Its core structure is a quinolinemonocarboxylic acid

featuring an ethyl group at position 1, an oxo group at position 4, a carboxylic acid at position 7,

and a fused dioxolo ring at the 5- and 6-positions.[1]

Chemical structure of Oxolinic Acid

Table 1: Chemical Identifiers for Oxolinic Acid
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Identifier Value

IUPAC Name
5-ethyl-8-oxo-[1][2]dioxolo[4,5-g]quinoline-7-

carboxylic acid

Molecular Formula C₁₃H₁₁NO₅[1]

Molecular Weight 261.23 g/mol [1]

CAS Number 14698-29-4[1]

SMILES String
CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(

=O)O[3]

InChI Key KYGZCKSPAKDVKC-UHFFFAOYSA-N[3]

Physicochemical Properties
A summary of the key physicochemical properties of oxolinic acid is presented in the table

below.

Table 2: Physicochemical Properties of Oxolinic Acid

Property Value

Melting Point 314-316 °C (decomposes)[4]

Solubility

Soluble in 0.5 M NaOH (50 mg/mL), sparingly

soluble in ethanol, DMSO, and

dimethylformamide.[5]

pKa 5.94 ± 0.20 (Predicted)[4]

Appearance White to pale yellow crystalline solid[6]

Mechanism of Action and Antibacterial Activity
Oxolinic acid exerts its antibacterial effect by inhibiting bacterial DNA gyrase (a type II

topoisomerase) and, to a lesser extent, topoisomerase IV.[1][7] These enzymes are crucial for

DNA replication, recombination, and repair. By forming a complex with the enzyme-DNA
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intermediate, oxolinic acid traps the enzyme on the DNA, leading to double-strand DNA

breaks and ultimately cell death.

The following diagram illustrates the signaling pathway of oxolinic acid's inhibitory action on

DNA gyrase.
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Caption: Mechanism of action of oxolinic acid.

Antibacterial Spectrum
Oxolinic acid is primarily active against Gram-negative bacteria and has limited activity

against Gram-positive organisms. A summary of its Minimum Inhibitory Concentration (MIC)

values against various bacterial species is provided below.

Table 3: Minimum Inhibitory Concentration (MIC) of Oxolinic Acid against Various Bacteria
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Bacterial Species MIC Range (µg/mL)

Escherichia coli 0.06 - 0.25[3]

Aeromonas salmonicida 0.0075 - 0.03[6]

Shewanella xiamenensis 0.25[8]

Lactococcus garvieae 1[8]

Chryseobacterium aquaticum 4[8]

Vibrio anguillarum 0.02 - 0.09[6]

Experimental Protocols
This section provides detailed methodologies for key experiments related to the evaluation of

oxolinic acid.

Determination of Minimum Inhibitory Concentration
(MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

[2]

Objective: To determine the lowest concentration of oxolinic acid that inhibits the visible

growth of a bacterium.

Materials:

96-well microtiter plates

Cation-adjusted Mueller-Hinton Broth (CAMHB)

Oxolinic acid stock solution

Bacterial inoculum standardized to 0.5 McFarland turbidity

Sterile pipette tips and multichannel pipettor
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Incubator

Procedure:

Prepare Oxolinic Acid Dilutions:

Aseptically prepare a series of two-fold dilutions of oxolinic acid in CAMHB in the wells of

a 96-well plate. The final volume in each well should be 50 µL. The concentration range

should typically span from 0.008 to 128 µg/mL.

Include a growth control well (broth only) and a sterility control well (uninoculated broth).

Prepare Bacterial Inoculum:

From a fresh culture, prepare a bacterial suspension in sterile saline or broth to match the

turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of

approximately 5 x 10⁵ CFU/mL.

Inoculation:

Using a multichannel pipettor, add 50 µL of the standardized bacterial inoculum to each

well containing the oxolinic acid dilutions and the growth control well. The final volume in

each well will be 100 µL.

Incubation:

Seal the plate to prevent evaporation and incubate at 35 ± 2 °C for 16-20 hours in ambient

air.

Reading Results:

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration

of oxolinic acid at which there is no visible growth.
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Caption: Broth microdilution MIC determination workflow.

DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of oxolinic acid to inhibit the supercoiling of relaxed plasmid

DNA by DNA gyrase.
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Objective: To determine the inhibitory effect of oxolinic acid on the enzymatic activity of DNA

gyrase.

Materials:

Purified DNA gyrase (subunits A and B)

Relaxed circular plasmid DNA (e.g., pBR322)

Gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8

mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)

Oxolinic acid solutions at various concentrations

Agarose gel electrophoresis system

DNA staining agent (e.g., ethidium bromide)

UV transilluminator and imaging system

Procedure:

Reaction Setup:

In a microcentrifuge tube on ice, combine the gyrase assay buffer, relaxed plasmid DNA,

and the desired concentration of oxolinic acid.

Add purified DNA gyrase to initiate the reaction. The final reaction volume is typically 20-

30 µL.

Include a positive control (no inhibitor) and a negative control (no enzyme).

Incubation:

Incubate the reaction mixture at 37 °C for 30-60 minutes.

Reaction Termination:
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Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and

a loading dye.

Agarose Gel Electrophoresis:

Load the samples onto a 1% agarose gel.

Run the gel at a constant voltage until the supercoiled and relaxed DNA forms are

adequately separated.

Visualization and Analysis:

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled

DNA band and an increase in the relaxed DNA band with increasing concentrations of

oxolinic acid. The IC₅₀ value can be determined by quantifying the band intensities.
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Caption: DNA gyrase supercoiling inhibition assay workflow.

Topoisomerase IV Decatenation Inhibition Assay
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This assay assesses the ability of oxolinic acid to inhibit the decatenation of catenated DNA

by topoisomerase IV.

Objective: To determine the inhibitory effect of oxolinic acid on the decatenation activity of

topoisomerase IV.

Materials:

Purified topoisomerase IV (subunits ParC and ParE)

Kinetoplast DNA (kDNA), a network of catenated DNA minicircles

Topoisomerase IV assay buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM potassium

glutamate, 10 mM magnesium acetate, 10 mM DTT, 1 mM ATP)[8]

Oxolinic acid solutions at various concentrations

Agarose gel electrophoresis system

DNA staining agent

UV transilluminator and imaging system

Procedure:

Reaction Setup:

In a microcentrifuge tube on ice, combine the topoisomerase IV assay buffer, kDNA, and

the desired concentration of oxolinic acid.

Add purified topoisomerase IV to start the reaction.

Include a positive control (no inhibitor) and a negative control (no enzyme).

Incubation:

Incubate the reaction mixture at 37 °C for 30 minutes.

Reaction Termination:
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Stop the reaction by adding a stop solution.

Agarose Gel Electrophoresis:

Load the samples onto a 1% agarose gel.

Run the gel to separate the decatenated minicircles from the catenated network which

remains in the well.

Visualization and Analysis:

Stain the gel and visualize the DNA.

Inhibition of decatenation is observed as a decrease in the amount of released minicircles

with increasing concentrations of oxolinic acid. The IC₅₀ can be determined from the

band intensities.
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Caption: Topoisomerase IV decatenation assay workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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